molecular formula C7H13BrO2 B14370591 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane CAS No. 89995-38-0

5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane

Cat. No.: B14370591
CAS No.: 89995-38-0
M. Wt: 209.08 g/mol
InChI Key: SFKCRYYJYWWPDK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromomethyl group.

Major Products Formed

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as iodides, thiols, or amines.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: The primary product is 2,4,4-trimethyl-1,3-dioxolane.

Scientific Research Applications

5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles or other reactants involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring.

    2-Bromo-2-methylpropane: Another compound with a bromomethyl group but attached to a different carbon skeleton.

Uniqueness

5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications where the dioxolane ring is beneficial.

Properties

CAS No.

89995-38-0

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

5-(bromomethyl)-2,4,4-trimethyl-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-5-9-6(4-8)7(2,3)10-5/h5-6H,4H2,1-3H3

InChI Key

SFKCRYYJYWWPDK-UHFFFAOYSA-N

Canonical SMILES

CC1OC(C(O1)(C)C)CBr

Origin of Product

United States

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